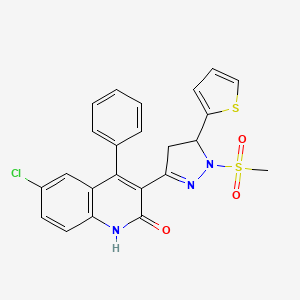![molecular formula C13H11Br2ClN2S B2627978 (3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide CAS No. 1046796-85-3](/img/structure/B2627978.png)
(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide is a useful research compound. Its molecular formula is C13H11Br2ClN2S and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of thiazolo[3,2-a]pyrimidine derivatives in synthesizing a wide range of heterocyclic compounds. For instance, the reaction of 2-amino-2-thiazoline with acetylene carboxylates has afforded various substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. These reactions highlight the versatility of thiazolo[3,2-a]pyrimidine derivatives in constructing complex molecules with potential biological activity (Kinoshita et al., 1987).
Alkylation Reactions
Novel alkylation methods using α-halocarboxylic acids and their esters on cyclic thioureas have been developed to produce thiazolo[3,2-a]pyrimidin-8-ium chloride or bromide derivatives. These compounds showcase the potential for constructing complex molecules with unique structural features (Kushakova et al., 2006).
Antimicrobial Activity
Some thiazolo[3,2-a]pyrimidine derivatives have demonstrated promising antimicrobial activity against Staphylococcus aureus, indicating their potential as therapeutic agents. The synthesis and biological evaluation of these compounds have been a focal point of research, aiming to explore their utility in medical applications (Sirakanyan et al., 2015).
Anti-HIV Activity
The synthesis of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones has also been explored for their potential anti-HIV-1 activity. Certain derivatives within this class have shown activity against HIV-1, highlighting their significance in the search for new antiviral drugs (Danel et al., 1998).
Antineoplastic Agents
Research into thiazolo[3,2-a]pyrimidine derivatives has extended into the synthesis of compounds with antineoplastic properties. For example, the creation of 2-aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides has been studied for their antitumor activity, demonstrating the potential of these molecules in cancer therapy (Potikha & Brovarets, 2020).
Propiedades
IUPAC Name |
(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN2S.BrH/c14-5-12-8-18-13-16-6-10(7-17(12)13)9-1-3-11(15)4-2-9;/h1-4,6-7,12H,5,8H2;1H/q+1;/p-1/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWQSTUEMQRTG-UTONKHPSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N+]2=CC(=CN=C2S1)C3=CC=C(C=C3)Cl)CBr.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([N+]2=CC(=CN=C2S1)C3=CC=C(C=C3)Cl)CBr.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)


![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)
![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)

